molecular formula C12H15NO5 B1265360 N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine

N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine

Cat. No. B1265360
M. Wt: 253.25 g/mol
InChI Key: ULJYLPXPUBHEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine is a glycine derivative.

Scientific Research Applications

Synthesis and Structural Study

N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine derivatives have been synthesized and studied for their structural properties. For example, N-(p-ethynylbenzoyl) derivatives of amino acids, including glycine, have been synthesized and analyzed for their molecular structure, showcasing the importance of such compounds in understanding molecular interactions and configurations (Eissmann & Weber, 2011).

Material Science Applications

In material science, the application of N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine derivatives has been explored. For instance, modified chitosan pretreatment solutions, incorporating glycine, have been used for padding polyester fabrics before printing with pigmented water-based ink jet inks. This research demonstrates the potential of such compounds in enhancing the quality of fabric printing, indicating their relevance in industrial applications (Noppakundilograt et al., 2010).

Biochemical Research

Glycine derivatives, including those related to N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine, have been studied in biochemical research. For example, the oxidation of glycine by d-amino acid oxidase in extracts of mammalian central nervous system tissue highlights the biochemical roles and mechanisms of such compounds in biological systems (Marchi & Johnston, 1969).

Agricultural Chemistry

Research into compounds like N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine has extended into agricultural chemistry. Studies on the metabolism and excretion of related compounds in various species have provided insights into the bioactivity and environmental impact of such chemicals, contributing to safer and more effective agricultural practices (Wold et al., 1973).

Neuroscientific Research

In neuroscience, the interaction of glycine derivatives with receptors has been a subject of study. For example, the enhancement of 3H-labeled MK-801 binding to the excitatory amino acid receptor complex from rat brain by glycine suggests a regulatory role of such compounds in neurotransmission and receptor function (Reynolds et al., 1987).

properties

Product Name

N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

2-[(2,4-dihydroxy-3,5,6-trimethylbenzoyl)amino]acetic acid

InChI

InChI=1S/C12H15NO5/c1-5-6(2)10(16)7(3)11(17)9(5)12(18)13-4-8(14)15/h16-17H,4H2,1-3H3,(H,13,18)(H,14,15)

InChI Key

ULJYLPXPUBHEKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)NCC(=O)O)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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